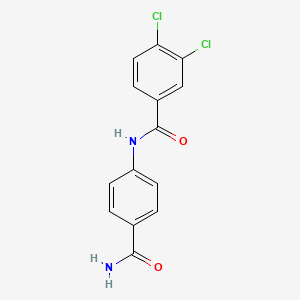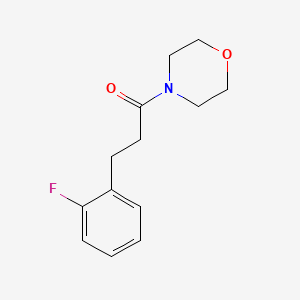
3-(2-Fluorophenyl)-1-morpholin-4-ylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluorophenyl)-1-morpholin-4-ylpropan-1-one, also known as FPM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FPM is a ketone derivative that belongs to the class of arylketones and is commonly used as a reagent in organic synthesis. In
科学的研究の応用
3-(2-Fluorophenyl)-1-morpholin-4-ylpropan-1-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of various neurological disorders. This compound has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
作用機序
The exact mechanism of action of 3-(2-Fluorophenyl)-1-morpholin-4-ylpropan-1-one is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been shown to modulate the activity of ion channels in the nervous system, which may contribute to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the inflammatory response. This compound has also been shown to reduce the activity of ion channels such as TRPV1 and Nav1.7, which are involved in pain perception and transmission. In addition, this compound has been shown to have anticonvulsant effects, possibly through its modulation of ion channels in the nervous system.
実験室実験の利点と制限
One of the main advantages of 3-(2-Fluorophenyl)-1-morpholin-4-ylpropan-1-one is its versatility as a reagent in organic synthesis. It can be easily synthesized and purified, and has been shown to be effective in a variety of reactions. Additionally, this compound has been shown to exhibit a wide range of biological activities, making it a useful tool for studying various physiological processes.
One limitation of this compound is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell lines. Additionally, this compound may have off-target effects on other enzymes and ion channels, which may complicate its use in certain experiments.
将来の方向性
There are several future directions for research on 3-(2-Fluorophenyl)-1-morpholin-4-ylpropan-1-one. One area of interest is the development of this compound derivatives with improved selectivity and potency for specific targets. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of various neurological disorders and cancers. Finally, the potential toxicity of this compound and its derivatives should be further investigated to ensure their safety for use in scientific research.
合成法
The synthesis of 3-(2-Fluorophenyl)-1-morpholin-4-ylpropan-1-one involves the reaction of 2-fluoroacetophenone with morpholine in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out at room temperature. The resulting product is then purified using techniques such as column chromatography or recrystallization.
特性
IUPAC Name |
3-(2-fluorophenyl)-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-12-4-2-1-3-11(12)5-6-13(16)15-7-9-17-10-8-15/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIWOVSLCGFNPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2666854.png)
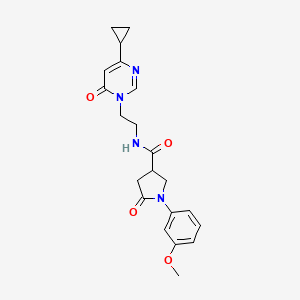
![N-(4-chloro-2-fluorophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2666857.png)

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2,2-diphenylacetamide](/img/structure/B2666864.png)

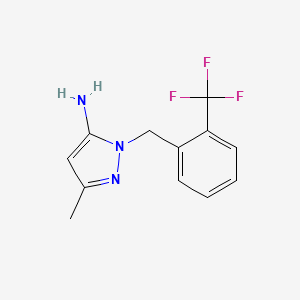
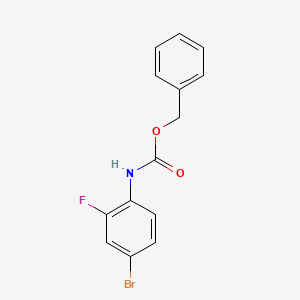
![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2666869.png)
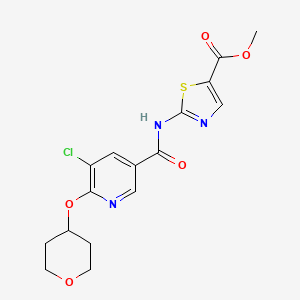
![N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-3-nitrobenzamide](/img/structure/B2666873.png)

